molecular formula C8H8N4O2 B3108172 Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1638767-00-6

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No. B3108172
CAS RN: 1638767-00-6
M. Wt: 192.17
InChI Key: DENGDMKTYAXXRH-UHFFFAOYSA-N
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Description

“Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolopyrimidines has been accomplished through various methods. One such method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Synthesis and Fungicidal Properties

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has been studied for its potential in synthesizing new chemical compounds. For example, the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for preparing the methyl esters of corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, demonstrates the compound's utility in creating derivatives with fungicidal properties (Tumkevicius et al., 2000).

Antibacterial Activity

This compound has also been utilized in the synthesis of novel compounds with potential antibacterial properties. Two new pyrrolo[2,3-d]pyrimidines (7-deazapurines) were synthesized and demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential in medicinal chemistry (Vazirimehr et al., 2017).

Catalytic Reactions and Heterocyclic System Synthesis

The compound is also used in catalytic reactions to create complex molecular structures. For instance, a palladium-catalyzed reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids was employed to synthesize densely substituted derivatives, leading to the formation of a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]-azulene (Dodonova et al., 2010).

Multi-Targeted Antifolate Synthesis

The compound has been involved in the synthesis of a novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed as potential nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. These compounds showed promising antiproliferative potencies against a panel of tumor cell lines, indicating the compound's significance in cancer research (Liu et al., 2015).

Mechanism of Action

Target of Action

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, also known as 2-Amino-7h-pyrrolo[2,3-d]pyrimidin-5-carboxylic acid methyl ester, has been found to interact with several targets. One of the primary targets is the p21-Activated Kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its targets through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor can enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues . This interaction leads to the inhibition of the target protein, affecting its normal function.

Biochemical Pathways

The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation . Therefore, the inhibition of PAK4 can affect these processes, leading to potential therapeutic effects.

Pharmacokinetics

Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These studies can provide insights into the potential pharmacokinetics of this compound. For instance, compound ®-6c, a JAK1 selective inhibitor featuring a similar pyrrolo[2,3-d]pyrimidine moiety, was optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests .

Result of Action

The result of the action of this compound is the inhibition of its target proteins, leading to potential therapeutic effects. For instance, the inhibition of PAK4 can affect cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can potentially lead to the treatment of diseases where these processes are dysregulated, such as cancer.

properties

IUPAC Name

methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENGDMKTYAXXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC(=NC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155996
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638767-00-6
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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